![molecular formula C15H15N5O B12380547 2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol](/img/structure/B12380547.png)
2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol is a compound that features an imidazole ring, a pyrimidine ring, and an ethanol group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds often involves the cyclization of amido-nitriles or the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate . Another method involves the reaction of 4-(1H-imidazol-I-yl)benzaldehyde with substituted acetophenones in the presence of NaOH and methanol .
Industrial Production Methods
Industrial production methods for imidazole derivatives typically involve multi-step synthesis processes that are optimized for high yield and purity. These methods often use catalysts such as silica sulfuric acid, ammonium acetate, or zinc chloride .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, dimethyl sulphoxide (DMSO), ammonium acetate, and various catalysts such as nickel and zinc chloride .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of internal alkynes with iodine in DMSO can produce benzils, which can then be further reacted to form substituted imidazoles .
Scientific Research Applications
2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: A bactericidal agent with an imidazole structure.
Uniqueness
2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol is unique due to its specific combination of an imidazole ring, a pyrimidine ring, and an ethanol group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H15N5O |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-[[4-(4-imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol |
InChI |
InChI=1S/C15H15N5O/c21-10-8-18-15-17-6-5-14(19-15)12-1-3-13(4-2-12)20-9-7-16-11-20/h1-7,9,11,21H,8,10H2,(H,17,18,19) |
InChI Key |
YUFMLHFNWVRCRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)NCCO)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
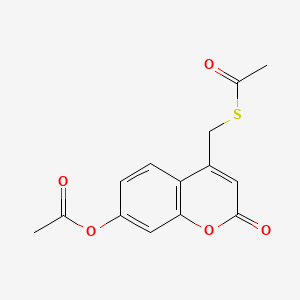
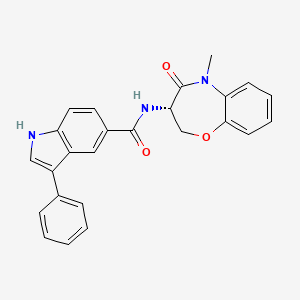

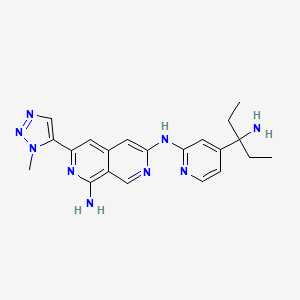
![N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide](/img/structure/B12380496.png)
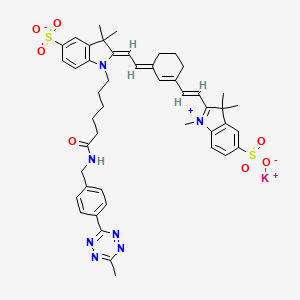
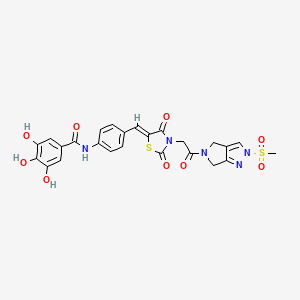
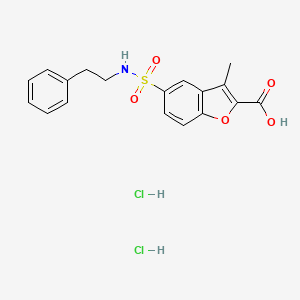

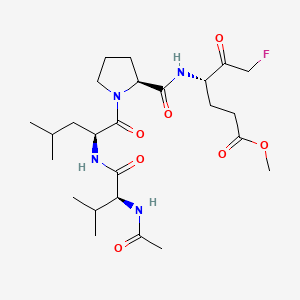
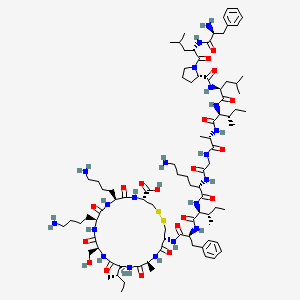
![(3aR,8bR)-5-[(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B12380533.png)
